molecular formula C7H6N2O2 B8430603 4-Methyl-2,1,3-benzoxadiazol-5-ol

4-Methyl-2,1,3-benzoxadiazol-5-ol

Cat. No.: B8430603
M. Wt: 150.13 g/mol
InChI Key: OOJMLIWXSQPRRN-UHFFFAOYSA-N
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Description

4-Methyl-2,1,3-benzoxadiazol-5-ol is a heterocyclic compound featuring a benzoxadiazole core with a methyl group at position 4 and a hydroxyl group at position 5. The benzoxadiazole ring system (comprising fused benzene, oxygen, and two nitrogen atoms) confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-methyl-2,1,3-benzoxadiazol-5-ol

InChI

InChI=1S/C7H6N2O2/c1-4-6(10)3-2-5-7(4)9-11-8-5/h2-3,10H,1H3

InChI Key

OOJMLIWXSQPRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NON=C12)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Benzoxazole Derivatives

Benzoxazoles share structural similarity with benzoxadiazoles but lack one nitrogen atom in the heterocyclic ring. describes 4-methyl-7-isopropyl-1,3-benzoxazole-5-ol derivatives (e.g., compounds 1–3), which exhibit variations in aryl substituents (phenyl, hydroxynaphthyl, chlorophenyl). Key differences include:

  • Steric Hindrance : The isopropyl group at position 7 in benzoxazole derivatives () introduces greater steric bulk compared to the simpler methyl group in the target compound, affecting binding interactions in biological systems .

Table 1 : Structural Comparison with Benzoxazole Derivatives

Compound Core Structure Substituents (Positions) Key Properties
4-Methyl-2,1,3-benzoxadiazol-5-ol Benzoxadiazole 4-Me, 5-OH High polarity, H-bond donor
Compound 1 () Benzoxazole 4-Me, 5-OH, 7-isoPr, 2-Ph Increased lipophilicity

Comparison with Other Benzoxadiazole Derivatives

highlights 4-azidomethyl-benzoxadiazole (II) , a precursor to the title compound 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) . Key distinctions include:

  • Functional Groups: The target compound’s hydroxyl group contrasts with the triazolylmethyl and hexanoyl groups in compound I, which are designed for spectroscopic studies.
  • Applications : Compound I was synthesized for spectroscopic property exploration, whereas the hydroxyl group in this compound may favor biological activity (e.g., antioxidant or antimicrobial effects) .

Comparison with 1,2,4-Oxadiazole and Isoxazolone Derivatives

  • 1,2,4-Oxadiazoles (): The title compound 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole contains both oxadiazole and benzotriazole moieties. Pharmacologically, oxadiazoles are noted for analgesic and antiviral activities, whereas benzoxadiazoles may differ in target specificity .
  • Isoxazol-5(4H)-ones (): Derivatives like 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one feature a benzylidene substituent, which enhances antioxidant capacity. The target compound’s hydroxyl group at position 5 may similarly contribute to radical scavenging, though direct comparative data are lacking .

Table 2 : Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Bioactivity
This compound Benzoxadiazole 4-Me, 5-OH Potential antioxidant
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Oxadiazole Benzotriazole, phenyl Analgesic, antiviral
4-Benzylidene-isoxazolone () Isoxazolone Benzylidene, tert-butyl Antioxidant

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